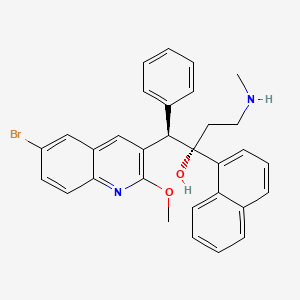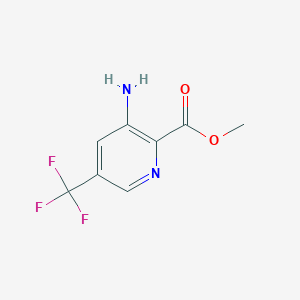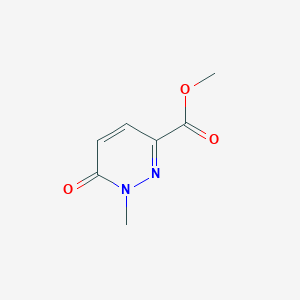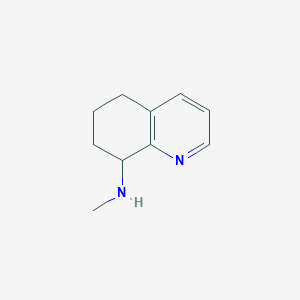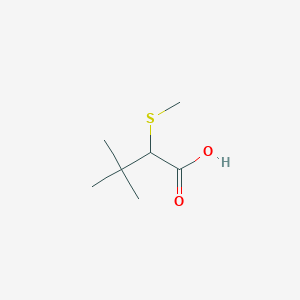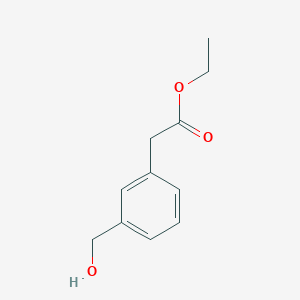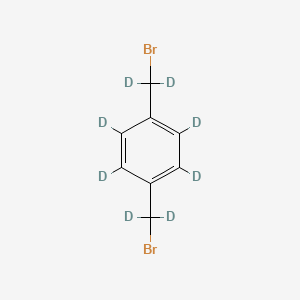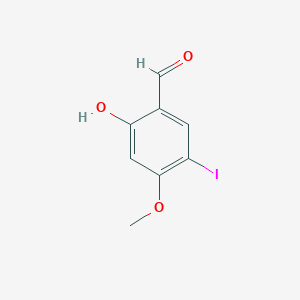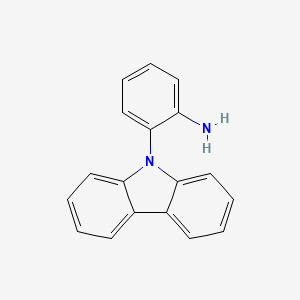
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate
Descripción general
Descripción
“Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate” is a chemical compound with the CAS Number: 929047-23-4 . It has a molecular weight of 193.22 . The IUPAC name for this compound is methyl 3-thiomorpholinecarboxylate 1,1-dioxide . The Inchi Code for this compound is 1S/C6H11NO4S/c1-11-6 (8)5-4-12 (9,10)3-2-7-5/h5,7H,2-4H2,1H3 .
Molecular Structure Analysis
The Inchi Code for “Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate” is 1S/C6H11NO4S/c1-11-6 (8)5-4-12 (9,10)3-2-7-5/h5,7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate” is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that derivatives of thiomorpholine, such as those involved in the study of poly(2-methyl-1,3-oxazoline)s with antimicrobial end groups, display significant antibacterial activity. These findings suggest potential applications of thiomorpholine derivatives, including methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate, in developing new antibacterial agents. The effectiveness of these compounds seems to hinge on their interaction with bacterial cell membranes, indicating a novel mechanism of action that could be exploited in antimicrobial drug development (Waschinski et al., 2008).
Radioprotective Properties
Studies on various thiomorpholine derivatives, including dithioester compounds, have demonstrated significant radioprotective capabilities. These compounds were shown to protect cells from radiation-induced damage, suggesting that methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate could be investigated for its potential radioprotective properties. The variation in cytotoxicity and radioprotective efficacy among these compounds highlights the importance of structural modifications in optimizing their biological activities (Teicher et al., 1990).
Enzyme Inhibition for Therapeutic Applications
Derivatives of thiomorpholine have been explored for their enzyme inhibitory activities, which could have therapeutic implications. For instance, bromophenol derivatives with a cyclopropyl moiety, related structurally to thiomorpholine compounds, have shown effective inhibition of critical enzymes like carbonic anhydrase and acetylcholinesterase. These findings indicate the potential of methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate in the development of enzyme inhibitors for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Novel Fluorescent Probes for Biological Imaging
The development of fluorescent probes based on thiomorpholine derivatives for imaging hypoxic status in tumor cells represents another intriguing application. Such probes can undergo specific biochemical transformations in hypoxic conditions, resulting in a "Turn-On" fluorescence response. This property makes them valuable tools for biomedical research, particularly in understanding tumor microenvironments and developing targeted therapies (Feng et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5-4-12(9,10)3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDRLZBIZGOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192876 | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate | |
CAS RN |
929047-23-4 | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929047-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


